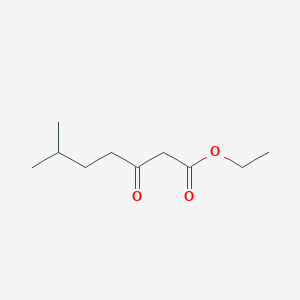

Ethyl 6-methyl-3-oxoheptanoate

Beschreibung

Contextualization of Ethyl 6-methyl-3-oxoheptanoate as a Functionalized β-Keto Ester

This compound, with the chemical formula C₁₀H₁₈O₃, is structurally defined as a β-keto ester. nih.gov This classification is crucial as it describes a molecule containing two key functional groups: a ketone group on the beta-carbon (the third carbon atom) relative to an ester group. researchgate.net This arrangement of functional groups imparts a unique reactivity to the molecule, featuring both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites. researchgate.netbenthamdirect.com

The "functionalized" nature of this compound is further emphasized by the presence of a branched alkyl chain—specifically, a methyl group at the 6-position, creating an isobutyl moiety. This branching influences the molecule's physical properties, such as its steric profile and lipophilicity, compared to its linear counterparts. These features make it a versatile building block in organic synthesis, allowing for a wide range of chemical transformations. mdpi.comsmolecule.com

Below are the key physicochemical properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 57689-16-4 |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Liquid |

| Predicted XLogP3 | 1.9 |

This table is generated based on data from PubChem. nih.gov

Historical Perspective on its Role in Organic Synthesis and Chemical Biology

The synthesis and use of β-keto esters are rooted in classical organic reactions, most notably the Claisen condensation, which has been a fundamental method for forming carbon-carbon bonds for over a century. researchgate.net The general synthetic routes to β-keto esters have historically involved the condensation of esters in the presence of a strong base. researchgate.net

While specific historical documentation for this compound is sparse, methods for synthesizing its close analogs were established in the latter half of the 20th century. For instance, a 1978 publication by Yuji Oikawa and colleagues described a method for synthesizing related β-keto esters, including mthis compound. google.com These early synthetic methods provided access to such functionalized molecules, establishing them as useful intermediates for creating more complex organic structures. The development of these synthetic protocols was crucial for enabling the exploration of their utility in both organic synthesis and the nascent field of chemical biology.

Current Research Frontiers and Emerging Scientific Interests

The versatility of β-keto esters like this compound continues to place them at the forefront of modern chemical research. Their ability to serve as precursors to a wide array of other molecules makes them valuable in several emerging areas.

Asymmetric Synthesis: A major frontier is the use of β-keto esters in asymmetric synthesis to create chiral molecules, which are of paramount importance in the pharmaceutical industry. The ketone group of this compound can be stereoselectively reduced to a hydroxyl group, yielding optically active β-hydroxy esters. mdpi.comscirp.org These chiral building blocks are intermediates in the synthesis of complex, biologically active natural products and drugs. mdpi.com Biocatalysis, using whole cells or isolated enzymes (ketoreductases), has emerged as a powerful and environmentally benign method for achieving these reductions with high enantioselectivity. mdpi.commdpi.comijcmas.com

Medicinal Chemistry: The β-keto ester motif is a key structural component in many biologically active compounds. Research has shown that molecules derived from functionalized keto esters can exhibit anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai While direct biological studies on this compound are not widely published, it serves as a valuable starting material for synthesizing libraries of novel compounds for drug discovery. For example, derivatives of similar β-keto esters are used to create inhibitors for enzymes implicated in various diseases.

Advanced Organic Synthesis: The dual reactivity of this compound is exploited in modern synthetic methodologies. It can participate in a variety of catalytic reactions, including palladium-catalyzed transformations that allow for the construction of complex molecular architectures under mild conditions. nih.gov These methods are essential for efficiently building the carbon skeletons of new materials and pharmaceutical agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-methyl-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAQANOMMFENEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577659 | |

| Record name | Ethyl 6-methyl-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57689-16-4 | |

| Record name | Ethyl 6-methyl-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-methyl-3-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Strategies for Ethyl 6 Methyl 3 Oxoheptanoate

Classical Condensation Reactions for β-Keto Esters

β-Keto esters are valuable intermediates in organic chemistry, and their synthesis is often achieved through classical condensation reactions. These methods form a new carbon-carbon bond, leading to the characteristic β-keto ester or β-diketone structure. geeksforgeeks.org

Claisen Condensation Approaches for the Synthesis of Analogues

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. geeksforgeeks.org This reaction results in the formation of a β-keto ester or a β-diketone. geeksforgeeks.org The process begins with the deprotonation of an α-hydrogen on an ester by a strong base, which creates an enolate ion. This ion then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. geeksforgeeks.orguomustansiriyah.edu.iq

The mechanism of the Claisen condensation involves three main steps:

Enolate formation: A strong base removes the acidic α-hydrogen from the ester, creating a resonance-stabilized enolate ion. libretexts.orgjove.com

Nucleophilic attack: The enolate ion attacks the carbonyl center of another ester molecule, forming a tetrahedral alkoxide intermediate. libretexts.orgjove.com

Removal of the leaving group: The alkoxide group is expelled from the intermediate, which reforms the carbonyl group and produces the β-keto ester. libretexts.orgjove.com

A crucial aspect of the Claisen condensation is the use of an appropriate base. Hydroxide is unsuitable as it can react with the ester. Instead, an alkoxide that matches the alcohol component of the ester is typically used to prevent transesterification side reactions. libretexts.orglibretexts.org The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups. jove.com

Crossed Claisen Condensation: When the condensation reaction occurs between two different esters, it is referred to as a crossed Claisen condensation. These reactions can be complex and may result in a mixture of products if both reactants have α-hydrogens. To achieve a good yield of a single product, one of the ester reactants should not have any α-hydrogens. libretexts.orglibretexts.org

Dieckmann Condensation: An intramolecular Claisen condensation, known as the Dieckmann condensation, is used to form cyclic β-keto esters. This reaction is particularly effective for synthesizing five- and six-membered rings from 1,6- and 1,7-diesters, respectively. geeksforgeeks.orguomustansiriyah.edu.iq

Synthesis via Carbonylation Reactions

An alternative to classical condensation reactions for synthesizing β-keto esters is through palladium-catalyzed carbonylation of halomethyl ketones. This method offers a selective route to these compounds. thieme-connect.comthieme-connect.com The reaction is typically carried out in the presence of a base, such as tributylamine, and under a carbon monoxide (CO) atmosphere. thieme-connect.comthieme-connect.com

Research has demonstrated that this method can produce β-keto esters in good yields (68-86%) under relatively mild conditions (110 °C and 10 bar CO pressure) with a reaction time of about two hours. thieme-connect.comthieme-connect.comresearchgate.net Notably, chloromethyl ketones undergo selective carbonylation. thieme-connect.comthieme-connect.com The reaction can also proceed at atmospheric pressure, although the rate is significantly lower. thieme-connect.comthieme-connect.comresearchgate.net

The general applicability of this catalytic carbonylation has been explored for various organic halides, including aryl, allyl, benzyl, and vinyl halides, to produce corresponding carboxylic acids and their derivatives. thieme-connect.comresearchgate.net However, the palladium-catalyzed carbonylation of α-halo ketones has been less extensively studied, with reported yields often being moderate. thieme-connect.com For instance, the carbonylation of 2-bromoacetophenone (B140003) using a PdCl2(PPh3)2 catalyst yielded methyl benzoylacetate in 64% yield after 48 hours at 80 °C and 13 bar CO pressure. thieme-connect.com

Alkylation and Acylation Strategies in the Construction of the Heptanoate (B1214049) Backbone

The construction of the heptanoate backbone of molecules like Ethyl 6-methyl-3-oxoheptanoate can be achieved through various alkylation and acylation strategies targeting β-keto esters. These methods take advantage of the acidic α-hydrogens present in β-keto esters, which can be deprotonated to form a nucleophilic enolate. aklectures.com

This enolate can then react with alkyl halides in an SN2 reaction to introduce alkyl groups at the α-position, leading to mono- or dialkylated β-keto esters. aklectures.com This approach allows for the systematic construction of more complex carbon skeletons. aklectures.com

Furthermore, the dianion of a β-keto ester can be generated and subsequently acylated to yield β,δ-diketo esters. researchgate.net This strategy provides a route to poly-carbonyl compounds that can serve as precursors for various cyclic and heterocyclic systems. researchgate.net For instance, the dianion of methyl acetoacetate (B1235776) has been shown to react with nitriles to form 5-amino-3-keto-4-pentenoates, which can then cyclize to form 4-hydroxypyridones. researchgate.net

Palladium-catalyzed reactions of allyl β-keto carboxylates offer another versatile approach. These reactions proceed through the formation of a π-allylpalladium enolate intermediate after decarboxylation. nih.gov This intermediate can then undergo various transformations, including reductive elimination to form α-allyl ketones or β-hydrogen elimination to yield α,β-unsaturated ketones. nih.gov

Transesterification Processes for Ester Moiety Modification

Transesterification is a key process for modifying the ester group of β-keto esters like this compound. nih.gov This reaction is particularly useful because it allows for the selective modification of the β-keto ester group over other types of esters that might be present in the molecule. nih.govucc.ie The selectivity is often attributed to the reaction proceeding through an enol or acylketene intermediate. nih.gov

This method is advantageous as it avoids the need to first hydrolyze the ester to a carboxylic acid, which can be problematic since β-keto acids are often unstable and prone to decarboxylation. nih.govucc.ie A wide variety of commercially available methyl and ethyl β-keto esters serve as convenient starting materials for creating more complex molecules through transesterification. nih.govucc.ie

The transesterification of β-keto esters can be catalyzed by a range of catalysts, including:

Protic acids nih.govthieme-connect.com

Lewis acids nih.govthieme-connect.com

Organic bases nih.gov

Enzymes nih.gov

Yttria-zirconia-based Lewis acids have been shown to be efficient and selective catalysts for the transesterification of various β-keto esters with primary and secondary alcohols, proceeding under environmentally friendly, heterogeneous conditions. thieme-connect.com Another approach involves a one-pot reaction combining sodium borohydride (B1222165) reduction of the keto group with transesterification, which proceeds under mild conditions without the need for an acid or base catalyst. thieme-connect.com

Below is a table summarizing the yields of various transesterification reactions of β-keto esters with different alcohols catalyzed by a yttria-zirconia-based Lewis acid. thieme-connect.com

| Entry | β-Keto Ester | Alcohol | Product | Yield (%) |

| 1 | Ethyl acetoacetate | Benzyl alcohol | Benzyl acetoacetate | 92 |

| 2 | Ethyl acetoacetate | Cyclohexanol | Cyclohexyl acetoacetate | 90 |

| 3 | Ethyl acetoacetate | tert-Butanol | tert-Butyl acetoacetate | 65 |

| 4 | Ethyl benzoylacetate | Methanol (B129727) | Methyl benzoylacetate | 94 |

| 5 | Ethyl benzoylacetate | Isopropanol | Isopropyl benzoylacetate | 90 |

This table is based on data from a study on yttria-zirconia based Lewis acid catalyzed transesterification. thieme-connect.com The yields are reported as good to excellent.

Advanced Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for the synthesis and modification of β-keto esters. These approaches often utilize enzymes to perform specific chemical transformations with high stereo- and regioselectivity. oup.comresearchgate.net

Stereoselective Bioreduction of Related Enones and Oxoesters via Ene-reductases

Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-containing oxidoreductases that catalyze the asymmetric bioreduction of activated α,β-unsaturated compounds. rsc.orgnih.gov These enzymes have been successfully employed for the stereoselective reduction of α,β-unsaturated γ-keto esters, yielding nonracemic γ-oxo esters with high conversion rates and excellent stereoselectivity. rsc.org This method provides access to both enantiomers of the product, which are valuable precursors for bioactive molecules. rsc.org

The regioselectivity of the hydride addition has been shown to favor the keto group as the activating and binding group over the ester moiety. rsc.org This chemoenzymatic approach, combining enzymatic reduction with subsequent chemical steps like ester hydrogenolysis, has been applied to the preparative scale synthesis of chiral building blocks. rsc.org

In addition to ene-reductases, other dehydrogenases/reductases from various microorganisms have been utilized for the enantioselective reduction of ketones and keto esters. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to produce enantiopure secondary alcohols. nih.gov Baker's yeast (Saccharomyces cerevisiae) is another well-known biocatalyst capable of reducing dicarbonyl compounds, including β-keto esters, to chiral alcohols with high enantiomeric excess. oup.com

These biocatalytic reductions are often performed in whole-cell systems, which simplifies the process by providing in situ cofactor regeneration. nih.gov The reactions are typically carried out under mild conditions, such as physiological pH and low temperatures, making them an attractive alternative to traditional chemical methods. oup.com

The following table presents data on the chemoenzymatic synthesis of pregabalin (B1679071) precursors, which involves the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. nih.gov

| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (%) |

| (E/Z)-ethyl 2-cyano-5-methylhex-2-enoate | OYE 2.6 | >99 | 98 (R) |

| (E/Z)-ethyl 2-cyano-5-methylhex-2-enoate | Ts-OYE | >99 | 99 (S) |

| (E/Z)-ethyl 2-cyano-4-phenylbut-2-enoate | OYE 2.6 | >99 | 98 (R) |

| (E/Z)-ethyl 2-cyano-4-phenylbut-2-enoate | Ts-OYE | >99 | 99 (S) |

This table is based on findings from a study on the chemoenzymatic asymmetric synthesis of pregabalin precursors. nih.gov The data illustrates the high conversion and enantioselectivity achievable with different ene-reductases.

Enzymatic Derivatization and Biotransformations

The use of enzymes in the synthesis and derivatization of this compound offers a green and highly selective alternative to traditional chemical methods. Biotransformations, leveraging whole-cell systems or isolated enzymes, can afford chiral molecules with high enantiomeric excess, which are valuable intermediates in the pharmaceutical and fine chemical industries.

One notable example is the stereospecific reduction of related β-keto esters using microorganisms. For instance, strains of Aspergillus niger have been shown to reduce ethyl 3-oxohexanoate (B1246410) to ethyl (R)-3-hydroxyhexanoate with over 99% enantiomeric excess. sci-hub.se This chiral product is a precursor for the synthesis of the anticancer compound (+)-neopeltolide. sci-hub.se The principles of such bioreductions, often employing alcohol dehydrogenases (ADHs), are broadly applicable and highlight the potential for producing chiral analogues of this compound. mdpi.comfrontiersin.org The reaction conditions, such as pH and temperature, as well as the choice of microbial strain or enzyme, are critical factors that influence the yield and enantioselectivity of the product. frontiersin.orgtudelft.nl

Whole-cell biocatalysis, in particular, presents an attractive option as it circumvents the need for costly enzyme purification and cofactor regeneration. mdpi.com For example, the reduction of ketones can be efficiently carried out using whole cells of various microorganisms, including Acinetobacter sp. and Saccharomyces cerevisiae. mdpi.comresearchgate.net These biocatalytic systems can be optimized by controlling parameters like substrate concentration, cell density, and reaction medium to achieve high conversion rates and stereoselectivity. mdpi.com

Optimization of Enantioselective Synthesis Pathways

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. For this compound and its derivatives, enantioselective synthesis is crucial for their application in producing bioactive molecules.

A key strategy for achieving high enantioselectivity is through the use of chiral catalysts, including both enzymes and organometallic complexes. Asymmetric hydrogenation of β-keto esters, for instance, is a well-established method for producing chiral β-hydroxy esters. The Noyori asymmetric hydrogenation of ethyl 3-oxohexanoate is a classic example that yields optically active β-hydroxy esters, which are versatile intermediates for total synthesis. mdpi.com

Dynamic kinetic resolution (DKR) is another powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Alcohol dehydrogenase-catalyzed DKR has been successfully applied to the synthesis of chiral hydroxy esters from their corresponding β-keto esters. frontiersin.org

The optimization of these pathways involves fine-tuning reaction conditions, such as the choice of catalyst, solvent, and temperature, to maximize both yield and enantiomeric excess. For instance, in enzymatic reductions, the pH can significantly affect the stability and activity of the enzyme and the nicotinamide (B372718) cofactor. frontiersin.orgtudelft.nl

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. tcichemicals.com While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided context, the principles of MCRs are highly relevant for the synthesis of related β-keto esters and their derivatives. For example, the Biginelli reaction, a well-known three-component reaction, utilizes β-keto esters like ethyl acetoacetate to produce dihydropyrimidinones. tcichemicals.com

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations that occur in a single pot without the need to isolate intermediates. This approach can significantly streamline synthetic routes. Acyl radical cascade reactions have been explored for the synthesis of complex heterocyclic structures, demonstrating the potential of such strategies in modern organic synthesis. nottingham.ac.uk While a direct application to this compound is not detailed, the concept of designing a cascade sequence starting from a simpler precursor that incorporates the 6-methyl-3-oxoheptanoate framework is a viable and attractive synthetic strategy.

Continuous Flow Synthesis Techniques for Scalability and Efficiency

Continuous flow synthesis has emerged as a powerful technology for the scalable and efficient production of chemicals, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. acs.org For the synthesis of β-keto esters and their derivatives, continuous flow reactors can be employed to optimize reaction conditions and maximize yield and purity.

A notable advancement is the use of continuous flow systems for enzymatic reactions. Immobilized enzymes can be packed into a reactor bed, allowing for the continuous conversion of a substrate stream into the desired product. rsc.org This setup not only improves efficiency but also facilitates catalyst recycling and product purification. researchgate.net For instance, the synthesis of chiral alcohols has been successfully demonstrated in continuous flow processes using co-immobilized enzymes for both the reduction reaction and cofactor regeneration, achieving high conversions and space-time yields. researchgate.net

The application of continuous flow technology to the synthesis of this compound could involve the reaction of appropriate precursors in a flow reactor under optimized conditions. This approach would be particularly beneficial for large-scale production, ensuring consistent product quality and reducing operational hazards.

| Method | Key Features | Advantages |

| Batch Synthesis | Traditional method involving discrete reaction steps. | Well-established and suitable for small-scale production. |

| Continuous Flow Synthesis | Reactants are continuously fed into a reactor, and the product is continuously removed. | Improved heat and mass transfer, enhanced safety, scalability, potential for automation. acs.org |

| Enzymatic Flow Biocatalysis | Utilizes immobilized enzymes in a continuous flow reactor. | High selectivity, mild reaction conditions, catalyst reusability, simplified product purification. rsc.orgresearchgate.net |

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Process Greenness

In contrast, biocatalytic and chemoenzymatic routes offer significant advantages in terms of sustainability. ucl.ac.ukacs.org Enzymatic reactions are typically conducted in aqueous media under mild conditions, reducing energy consumption and the use of hazardous organic solvents. acs.org The high selectivity of enzymes often eliminates the need for protecting groups, further simplifying the synthetic process and reducing waste. acs.org

The greenness of a synthetic process can be quantitatively assessed using metrics such as the E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product, and atom economy. acs.org Biocatalytic routes generally exhibit lower E-Factors compared to their chemical counterparts. tudelft.nl

The choice of the optimal synthetic route will depend on the specific requirements of the application, including the desired scale of production, the required enantiopurity, and the importance of environmental considerations.

| Parameter | Chemical Synthesis | Biocatalytic Synthesis |

| Yield | Can be high, but may require optimization. | Variable, but can be high with optimized conditions. |

| Selectivity | May require protecting groups and chiral auxiliaries. | Often exhibits high chemo-, regio-, and enantioselectivity. acs.org |

| Process Greenness | Often involves harsh conditions, stoichiometric reagents, and organic solvents, leading to higher waste generation. | Utilizes mild conditions, aqueous media, and biodegradable catalysts, resulting in a more environmentally friendly process. ucl.ac.ukacs.org |

| Scalability | Well-established for large-scale production. | Can be challenging, but continuous flow biocatalysis offers a promising solution for scalability. rsc.orgresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Methyl 3 Oxoheptanoate

Keto-Enol Tautomerism: Equilibrium and Reactivity Implications

β-Keto esters, including Ethyl 6-methyl-3-oxoheptanoate, exist as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. masterorganicchemistry.com This phenomenon, keto-enol tautomerism, is a fundamental concept in organic chemistry where the isomers are interconvertible, typically through the movement of a proton and the shifting of a double bond. masterorganicchemistry.comphywe.com

The keto form contains a standard ketone and ester functional group. fiveable.me The enol form is characterized by a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C), hence the name "en-ol". phywe.com The equilibrium between these two forms can be catalyzed by either acid or base. researchgate.net Generally, for simple ketones and aldehydes, the keto form is significantly more stable and predominates at equilibrium. researchgate.net However, for β-dicarbonyl compounds like this compound, the enol form can be substantially stabilized. This stabilization arises from the formation of a conjugated system involving the C=C double bond and the carbonyl group of the ester, as well as the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen of the ester. masterorganicchemistry.com

The position of the keto-enol equilibrium is highly sensitive to the solvent. masterorganicchemistry.com Studies on analogous compounds like ethyl acetoacetate (B1235776) have shown that the proportion of the enol tautomer is significantly higher in nonpolar solvents (like CCl₄) compared to polar solvents (like water). masterorganicchemistry.com In nonpolar environments, the intramolecularly hydrogen-bonded cyclic conformation of the enol is favored, whereas polar solvents can disrupt this internal hydrogen bond through intermolecular interactions. masterorganicchemistry.comresearchgate.net

Table 1: Factors Influencing Keto-Enol Equilibrium in β-Keto Esters

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Nonpolar solvents favor the enol form; polar solvents favor the keto form. masterorganicchemistry.com | The enol form is stabilized by intramolecular hydrogen bonding in nonpolar solvents. Polar solvents disrupt this bond. masterorganicchemistry.com |

| Conjugation | The enol form creates a conjugated system with the ester carbonyl group. masterorganicchemistry.com | Conjugation provides additional resonance stabilization to the enol tautomer. masterorganicchemistry.com |

| Hydrogen Bonding | The enol form allows for intramolecular hydrogen bonding. masterorganicchemistry.com | This forms a stable six-membered pseudo-ring, lowering the energy of the enol tautomer. masterorganicchemistry.com |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone group in this compound is electrophilic and serves as a primary site for nucleophilic attack. fiveable.me This reactivity allows for the synthesis of a variety of derivatives.

The ketone functionality of β-keto esters can be selectively reduced to the corresponding β-hydroxy ester using various reducing agents. vulcanchem.com This transformation is a key step in the synthesis of many complex organic molecules and natural products, where chiral β-hydroxy esters are valuable building blocks. mdpi.comscielo.br

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vulcanchem.com For more controlled and stereoselective reductions, specialized reagents are employed. For instance, tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) has been used for the highly diastereoselective reduction of acyclic β-hydroxy ketones to their corresponding anti-diols. researchgate.net Biocatalytic methods, using whole cells of microorganisms like Kluyveromyces marxianus or isolated enzymes, have also been developed for the asymmetric reduction of β-keto esters, yielding optically active β-hydroxy esters with high enantiomeric excess. scielo.brscirp.org For example, the Noyori asymmetric hydrogenation of ethyl 3-oxohexanoate (B1246410), a related β-keto ester, produces an optically active β-hydroxy ester, which is a precursor in the synthesis of complex natural products. mdpi.com

Table 2: Selected Reagents for the Reduction of β-Keto Esters

| Reagent/Method | Product Type | Key Features |

| Sodium Borohydride (NaBH₄) | Racemic or diastereomeric mixture of β-hydroxy esters | Standard, non-selective reduction of the ketone. atlantis-press.com |

| Noyori Asymmetric Hydrogenation | Chiral β-hydroxy ester | Provides high enantioselectivity, crucial for pharmaceutical synthesis. mdpi.com |

| Tetramethylammonium Triacetoxyborohydride | anti-Diols (from β-hydroxy ketones) | High diastereoselectivity through intramolecular hydride delivery. researchgate.net |

| Kluyveromyces marxianus (Whole Cells) | Chiral (R)- or (S)-β-hydroxy esters | Biocatalytic method offering high enantiomeric excess (>99% in some cases). scielo.br |

The ketonic carbonyl group of this compound readily reacts with primary amine derivatives to form imines. ijprajournal.com Two important examples are the reactions with hydroxylamine (B1172632) (H₂NOH) and hydrazine (B178648) (H₂NNH₂), which produce oximes and hydrazones, respectively. ijprajournal.comnih.gov These reactions are versatile for the characterization and purification of carbonyl compounds and serve as a pathway to synthesize other nitrogen-containing heterocycles. ijprajournal.comuwindsor.ca

The formation of an oxime or hydrazone proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. nih.gov This is followed by the elimination of a water molecule to yield the C=N double bond of the final product. nih.gov The reaction is typically catalyzed by acid. ijprajournal.com The reactivity of the ketone in β-keto esters allows for these reactions to occur, sometimes with high selectivity even in the presence of other functional groups. scienceasia.org

Table 3: General Reactions for the Formation of Oximes and Hydrazones from a β-Keto Ester

| Reactant | Product | General Equation |

| Hydroxylamine (H₂NOH) | Oxime | R-CO-CH₂-COOR' + H₂NOH → R-C(=NOH)-CH₂-COOR' + H₂O |

| Hydrazine (H₂NNH₂) | Hydrazone | R-CO-CH₂-COOR' + H₂NNH₂ → R-C(=NNH₂)-CH₂-COOR' + H₂O |

Ester Group Transformations

The ethyl ester group of this compound is also susceptible to chemical modification, primarily through hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. aklectures.com For this compound, hydrolysis yields 6-methyl-3-oxoheptanoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base (saponification). aklectures.com

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. researchgate.net For this compound, the ethyl group can be replaced by another alkyl group, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst (like HCl) to produce mthis compound.

This reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol byproduct (ethanol in this case) as it is formed. Transesterification is a widely used industrial process, notably in the production of biodiesel, and is also a valuable transformation in synthetic organic chemistry for modifying the ester functionality of molecules like β-keto esters. researchgate.net

Table 4: Example of a Transesterification Reaction

| Starting Material | Reagents | Product | Reaction Conditions |

| Ethyl 2-ethyl-3-oxohexanoate | Methanol (MeOH), Hydrochloric Acid (HCl) | Methyl 2-ethyl-3-oxohexanoate | Reflux for 48–72 hours. |

Reactivity at the Alpha-Carbon: Enolate Chemistry

The presence of two carbonyl groups (a ketone and an ester) significantly increases the acidity of the protons on the α-carbon (the carbon atom between the two carbonyls). This allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile and is central to the reactivity of this compound.

The enolate of β-keto esters can be readily alkylated by treatment with an alkyl halide. While specific studies detailing the alkylation of this compound are not abundant in the surveyed literature, the general reaction is well-established for similar compounds. For instance, the alkylation of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate is achieved by forming the sodio-derivative with sodium ethoxide, followed by treatment with an alkyl halide like methyl iodide rsc.org. This process introduces an alkyl group at the carbon adjacent to the ester, a position analogous to the α-carbon in this compound. The reaction of the dianion of methyl acetoacetate with 3-bromo-1-trimethylsilyl-1-propyne further illustrates the utility of enolates in forming new carbon-carbon bonds .

Acylation at the α-position is another important transformation. This can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or an anhydride. A general method for the acylation of ketones involves the use of cyanoformates in the presence of a strong base like lithium diisopropylamide (LDA) thieme-connect.de. A highly efficient method for the direct conversion of N-acyl oxazolidinones to β-keto esters has also been developed, highlighting a modern approach to synthesizing acylated products researchgate.net. These general methodologies are applicable to this compound for the synthesis of more complex dicarbonyl compounds. Such reactions are valuable in the synthesis of pharmaceutical intermediates and other fine chemicals cdnsciencepub.com.

A representative alkylation reaction for a β-keto ester is presented in the table below:

| Starting Material | Reagents | Product | Reference |

| Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate | 1. Sodium ethoxide2. Methyl iodide | Ethyl 2,3,6,6-tetramethyl-4-oxocyclohex-2-enecarboxylate | rsc.org |

The enolate of this compound can participate in aldol-type condensation reactions with aldehydes and ketones to form β-hydroxy ketones, which can subsequently be dehydrated to yield α,β-unsaturated ketones. A study on the dianion of methyl acetoacetate demonstrated its reaction with various aldehydes and ketones to produce δ-hydroxy-β-keto esters . This provides a strong model for the expected reactivity of this compound. The resulting products are valuable intermediates, for example, in annulation reactions to form cyclic systems. It is noted that for simple α,β-unsaturated ketones, 1,2-addition (carbonyl addition) is often observed rather than 1,4-conjugate addition . The participation of similar β-keto esters in aldol (B89426) condensations is a key step in the synthesis of various complex molecules soton.ac.uksmolecule.com.

A general scheme for the aldol-type condensation of a β-keto ester dianion is shown below:

| Reactants | Product (after dehydration) | Reference |

| Dianion of methyl acetoacetate + Ketone/Aldehyde | γ,δ-unsaturated-β-keto ester |

Oxidation Reactions and Product Characterization

The functional groups of this compound are susceptible to oxidation. The ketone group can be oxidized, though this typically requires harsh conditions and may lead to cleavage of the carbon-carbon bond adjacent to the carbonyl. More commonly, the secondary carbon bearing the methyl group could potentially be oxidized. While specific oxidation studies on this compound are limited, related β-keto esters can be oxidized to their corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) soton.ac.uk.

The characterization of oxidation products would rely on standard spectroscopic techniques. For example, the formation of a carboxylic acid would be indicated by the appearance of a broad O-H stretch in the infrared (IR) spectrum and a downfield shift of the α-protons in the 1H NMR spectrum. Mass spectrometry would confirm the incorporation of an additional oxygen atom.

| Starting Material | Oxidizing Agent | Potential Product | Reference |

| Ethyl 5,5-dimethyl-3-oxohexanoate (similar compound) | Potassium permanganate | 5,5-dimethyl-3-oxohexanoic acid | soton.ac.uk |

Substitution Reactions Involving Ester and Other Functional Groups

The ethyl ester group of this compound can undergo nucleophilic acyl substitution. A common example is transesterification, where the ethyl group is replaced by a different alkyl group by reacting the ester with an alcohol in the presence of an acid or base catalyst. For instance, the transesterification of ethyl 2-ethyl-3-oxohexanoate to its methyl ester can be achieved by refluxing with methanol and hydrochloric acid uni.lu. This type of reaction is fundamental in modifying the properties of the ester, such as its boiling point or solubility.

Substitution can also potentially occur at the methyl group on the main chain, although this typically requires specific and often harsh reaction conditions, such as free-radical halogenation .

A typical transesterification reaction is detailed below:

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-ethyl-3-oxohexanoate | Methanol, Hydrochloric acid (catalyst) | Methyl 2-ethyl-3-oxohexanoate | uni.lu |

Reaction Mechanism Elucidation through Spectroscopic and Computational Approaches

The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of spectroscopic analysis and computational modeling. Spectroscopic techniques are crucial for identifying intermediates and final products, thereby providing insights into the reaction pathway.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): NMR is used to determine the connectivity of atoms in the products. For example, in an alkylation reaction, the appearance of new signals corresponding to the added alkyl group and shifts in the signals of the α-carbon and its protons would be observed.

Infrared (IR) spectroscopy: IR spectroscopy is used to identify functional groups. The characteristic C=O stretching frequencies of the ketone and ester groups (typically around 1715 cm-1 and 1740 cm-1, respectively) can be monitored to follow the course of a reaction.

Mass Spectrometry (MS): MS provides the molecular weight of the products, confirming the addition or substitution of groups. Fragmentation patterns can also give structural information. Predicted collision cross-section values for various adducts of this compound are available, which can aid in its identification in complex mixtures researchgate.net.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model the reaction pathways and determine the activation energies of different proposed transition states. This can help in understanding the regioselectivity and stereoselectivity of reactions such as alkylation and aldol condensations. For related compounds, DFT has been used to compare the stability of intermediates and transition states nih.gov.

While specific mechanistic studies exclusively focused on this compound are not prevalent in the reviewed literature, the application of these standard analytical and computational tools to its reactions would follow established principles for β-keto esters. The predicted physical and spectral properties of this compound are available in public databases, providing a baseline for experimental characterization researchgate.net.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Versatile Building Block in Complex Molecule Synthesis

The presence of both a keto and an ester group allows for a range of chemical reactions, including alkylations, condensations, and cyclizations. These reactions enable the construction of intricate molecular frameworks, which are often the core of pharmacologically active agents and other specialized chemicals. The ability to selectively react at either functional group provides chemists with a powerful tool for designing and executing complex synthetic routes.

Precursor in Pharmaceutical Synthesis and Drug Development

The utility of Ethyl 6-methyl-3-oxoheptanoate as a precursor in the development of pharmaceuticals is a testament to its importance in medicinal chemistry. Its carbon skeleton is incorporated into the final structure of various bioactive molecules.

While many β-keto esters are known intermediates in the synthesis of statins, a class of cholesterol-lowering drugs, specific documentation directly linking this compound to the synthesis of commercialized statins is not prominently available in publicly accessible literature. The general synthetic strategies for statin side chains often involve the asymmetric reduction of a β-keto ester to a chiral β-hydroxy ester, a key building block. For instance, related compounds like tert-butyl 6-chloro-6-oxohexanoate are known intermediates for statin synthesis. epa.gov

The synthesis of GABA analogues such as Pregabalin (B1679071) often involves chiral intermediates derived from β-keto esters. A common precursor for Pregabalin is (S)-ethyl 3-cyano-5-methylhexanoate. nih.gov While structurally similar, the direct conversion of this compound to key pregabalin intermediates is not extensively documented in scientific literature. The synthesis of these analogues typically relies on specific starting materials that can be efficiently converted to the target molecule with high stereoselectivity. rsc.orgorganic-chemistry.org

The formation of heterocyclic rings is a fundamental aspect of medicinal chemistry, as these structures are prevalent in a vast number of drugs. The dicarbonyl moiety of β-keto esters like this compound is theoretically suitable for condensation reactions with hydrazines or other dinucleophiles to form heterocyclic systems such as pyridazines. However, specific examples of the synthesis of pyridazines or nicotinic acid derivatives directly from this compound are not readily found in published research. General methods for pyridazine (B1198779) synthesis often utilize α-diazo-1,3-diketone derivatives. rsc.orgkuleuven.be

A notable application of this compound is in the synthesis of cyclopenta[d]pyrimidines, which act as AKT protein kinase inhibitors. Current time information in Bangalore, IN. These compounds have been investigated for their potential in the treatment of hyperproliferative diseases, including cancer. Current time information in Bangalore, IN. In a documented synthetic route, this compound is used as a key starting material. Current time information in Bangalore, IN.

Synthesis of a Cyclopenta[d]pyrimidine Intermediate Current time information in Bangalore, IN.

| Step | Reactants | Product |

| 1 | This compound, p-acetamidobenzenesulfonyl azide, DBU | Diazo intermediate |

| 2 | Diazo intermediate, Rh₂(OAc)₄ | Cyclopentanone intermediate |

| 3 | Cyclopentanone intermediate, N-(4-amino-2-chloropyrimidin-5-yl)-N-methylmethanesulfonamide, Xantphos, Pd₂(dba)₃, Cs₂CO₃ | Cyclopenta[d]pyrimidine derivative |

This synthetic pathway highlights the utility of this compound in constructing complex, biologically relevant molecules. Current time information in Bangalore, IN.

Intermediate in Agrochemical Research and Development

The structural motifs derived from β-keto esters are also found in some agrochemicals. For instance, the HMG-CoA reductase enzyme, the target of statin drugs, has also been explored as a potential target for herbicides. biorxiv.org This suggests that derivatives of compounds like this compound could potentially be investigated for herbicidal activity. However, direct evidence of this compound being used as an intermediate in the development of commercial agrochemicals is not widely reported. A patent for pesticides mentions the synthesis of ethyl-3-methyl-6-oxoheptanoate, a constitutional isomer, as an intermediate. google.com

Contributions to Polymer and Materials Science

Currently, there is a lack of specific, documented research detailing the direct contributions of this compound to the field of polymer and materials science. While general suppliers of chemical reagents may list broad categories such as "Polymer Science" or "Material Building Blocks" for esters, specific studies outlining the polymerization or material application of this particular compound are not prominently available in the reviewed literature. bldpharm.combldpharm.comfluorochem.co.uk

Stereoselective Synthesis of Chiral Intermediates

A significant application of derivatives of this compound is in the stereoselective synthesis of chiral intermediates, which are crucial for the development of pharmaceuticals. The compound serves as a scaffold for creating molecules with specific three-dimensional arrangements.

A key example is the use of Ethyl (S)-4-((tert-butoxycarbonyl)amino)-6-methyl-3-oxoheptanoate, an amino-protected derivative, in the synthesis of statine (B554654) analogues. acgpubs.org Statines are a class of compounds that include unnatural amino acids. The stereoselective reduction of this β-keto ester is a critical step in achieving the desired chirality.

In one documented synthesis, Ethyl (S)-4-((tert-butoxycarbonyl)amino)-6-methyl-3-oxoheptanoate is reduced to yield (3R,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoate. acgpubs.org This transformation converts the ketone at the C3 position into a hydroxyl group with a specific stereochemistry. The reaction was performed on a 1-gram scale, resulting in the desired chiral alcohol with a 77% yield and a high diastereomeric ratio of 96:4. acgpubs.org This high degree of stereocontrol is essential for the synthesis of biologically active molecules. The specific product of this reaction is a precursor for 4-amino-3-hydroxycarboxylic acids, which are important structural motifs. acgpubs.orgchiralen.com

The table below summarizes the properties of the starting material and the resulting chiral intermediate from this stereoselective reduction. acgpubs.org

Table 1: Physicochemical and Spectroscopic Data of Chiral Synthesis

| Compound Name | Molecular Formula | Mass (ESI) [M+H]⁺ | ¹³C NMR Key Peaks (CDCl₃, 100 MHz) δ (ppm) | Yield | Diastereomeric Ratio |

|---|---|---|---|---|---|

| Ethyl (S)-4-((tert-butoxycarbonyl)amino)-6-methyl-3-oxoheptanoate | C₁₅H₂₇NO₅ | calc: 302.19; found: 302.23 | 202.9 (C=O, ketone), 167.1 (C=O, ester), 155.5 (C=O, Boc), 80.1, 61.4, 58.2, 46.3 | 92% (initial synthesis) | N/A |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl (S)-4-((tert-butoxycarbonyl)amino)-6-methyl-3-oxoheptanoate |

| (3R,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoate |

| Ethyl 6-methyl-3-oxooctanoate |

| Ethyl 6-methoxy-3-oxohexanoate |

| Ethyl 2-methyl-3-oxohexanoate |

| Ethyl 6-(3-methylphenyl)-6-oxohexanoate |

| Statine |

Bioorganic and Biological Activity Investigations of Ethyl 6 Methyl 3 Oxoheptanoate

Enzyme Interaction Studies and Enzymatic Mechanisms

No specific studies on the interaction of Ethyl 6-methyl-3-oxoheptanoate with enzymes were found in the reviewed literature. Research in this area would be foundational to understanding its potential pharmacological or toxicological effects.

Role as Substrate or Inhibitor in Enzyme-Catalyzed Reactions

There is no available data to confirm whether this compound acts as a substrate or an inhibitor for any specific enzyme-catalyzed reactions. Generally, β-keto esters can be recognized by various enzymes. For instance, they can be substrates for reductases that target the ketone functionality or hydrolases that cleave the ester bond. Conversely, the electrophilic nature of the carbonyl carbons could potentially allow for interaction with nucleophilic residues in enzyme active sites, leading to inhibition. Without experimental evidence, any such role for this compound remains speculative.

Influence on Key Metabolic Pathways

Information regarding the influence of this compound on key metabolic pathways is not available. Aliphatic esters can be metabolized through hydrolysis to an alcohol and a carboxylic acid, which may then enter respective metabolic pathways. However, the specific metabolic fate of this compound and its subsequent impact on metabolic regulation have not been documented.

Exploration of Potential Biological Activities in in vitro and in silico Models

Direct experimental (in vitro) or computational (in silico) studies on the biological activities of this compound are absent from the scientific literature. The following subsections are therefore based on the known activities of the broader class of β-keto esters.

Research into Anti-inflammatory Properties

No in vitro or in silico studies have been published regarding the anti-inflammatory properties of this compound. Some β-keto ester derivatives have been investigated for their ability to modulate inflammatory pathways, for example, by interacting with enzymes like cyclooxygenase (COX). To assess the potential of this compound, future research could involve in silico docking studies with inflammatory targets like COX-1 and COX-2, followed by in vitro assays to measure the inhibition of pro-inflammatory mediators.

Studies on Anticancer Potential

There is no published research on the anticancer potential of this compound. The investigation of β-keto esters as anticancer agents is an area of interest, with some studies exploring their cytotoxicity against various cancer cell lines. To evaluate this compound, initial in silico screenings against cancer-related protein targets could be performed, followed by in vitro cytotoxicity assays on different cancer cell lines to determine any potential antiproliferative effects.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Due to the lack of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a set of structurally related compounds with measured biological activities. Such studies for β-keto esters generally explore how modifications to the alkyl chains and the ester group affect their biological effects. For this compound, future SAR studies would involve synthesizing and testing a series of analogues with variations in the length and branching of the heptanoate (B1214049) chain and modifications to the ethyl ester group to identify key structural features for any observed biological activity.

Advanced Analytical Methodologies for Research and Characterization of Ethyl 6 Methyl 3 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.wiley-vch.denih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like ethyl 6-methyl-3-oxoheptanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

High-Resolution 1H NMR and 13C NMR Techniques.wiley-vch.de

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for elucidating the structure of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. For this compound, the spectrum would show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the protons on the carbon backbone, and the methyl groups at the 6-position. The splitting of these signals (spin-spin coupling) reveals which protons are adjacent to one another, helping to piece together the molecular structure.

¹³C NMR Spectroscopy: This method provides a count of the number of unique carbon atoms in the molecule. nih.gov Each carbon atom in a distinct chemical environment gives a separate signal. For this compound, the ¹³C NMR spectrum would display ten distinct peaks, corresponding to each of the ten carbon atoms in the molecule. The chemical shifts of these peaks provide information about the type of carbon (e.g., carbonyl, methylene (B1212753), methyl) and its bonding. For instance, the carbonyl carbons of the ester and ketone groups would appear at characteristic downfield shifts.

A representative, though not specific to this exact molecule, set of ¹H NMR data for a similar keto-ester, ethyl 5-methyl-3-oxohexanoate, shows the following characteristic shifts: a triplet for the terminal methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester, and signals corresponding to the protons on the main carbon chain and the branched methyl groups. acs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (CH₃ of ethyl) | 1.25 (t) | 14.1 |

| C2 (CH₂ of ethyl) | 4.19 (q) | 61.4 |

| C3 (C=O, ester) | - | 167.2 |

| C4 (CH₂) | 3.45 (s) | 49.8 |

| C5 (C=O, ketone) | - | 202.9 |

| C6 (CH₂) | 2.55 (t) | 45.8 |

| C7 (CH₂) | 1.55 (m) | 22.8 |

| C8 (CH) | 1.80 (m) | 38.4 |

| C9 (CH₃) | 0.90 (d) | 22.4 |

| C10 (CH₃) | 0.90 (d) | 22.4 |

Note: This is a predicted data table for illustrative purposes. Actual experimental values may vary.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC).csic.esthieme-connect.com

To further confirm the structure of this compound and assign all proton and carbon signals unambiguously, advanced two-dimensional (2D) NMR experiments are employed. thieme-connect.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of the proton-proton connectivity throughout the molecule's carbon chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct C-H bond correlation map. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton by showing long-range C-H connections. For instance, it can confirm the connection of the ethyl ester group to the carbonyl carbon and the placement of the methyl groups at the 6-position by showing correlations between the respective protons and the relevant carbon atoms. sdsu.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.wiley-vch.deresearchgate.net

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).csic.es

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound. researchgate.netresearchgate.net For this compound (C₁₀H₁₈O₃), the exact mass can be calculated and compared to the experimentally measured mass, confirming the elemental composition. nih.gov This technique typically observes the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. wiley-vch.deresearchgate.net The high accuracy of HR-MS helps to distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net

Interactive Data Table: Predicted and Observed Masses for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.1329 |

| [M+Na]⁺ | 209.1148 |

| [M+K]⁺ | 225.0888 |

Note: These values are based on the molecular formula C₁₀H₁₈O₃. uni.lu Experimental values from HR-MS analysis would be expected to be very close to these predictions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis.ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsr.com It is particularly useful for analyzing the purity of volatile compounds like this compound and for identifying any impurities or byproducts from a chemical reaction. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification. The fragmentation pattern observed in the mass spectrum can serve as a molecular fingerprint to confirm the identity of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Reaction Monitoring.acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is indispensable for the analysis of complex mixtures and for monitoring the progress of chemical reactions. acs.orgresearchgate.net In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the product in real-time. acs.org This allows for the optimization of reaction conditions. The liquid chromatograph separates the components of the reaction mixture, and the mass spectrometer provides molecular weight information for each component, enabling the identification of the desired product as well as any intermediates or side products. acs.org

Computational Chemistry and Molecular Modeling Studies of Ethyl 6 Methyl 3 Oxoheptanoate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its stability and reactivity. Methods like Density Functional Theory (DFT) are used to predict molecular geometries, electronic distribution, and spectroscopic properties.

Detailed Research Findings: For Ethyl 6-methyl-3-oxoheptanoate, DFT calculations, often at a level like B3LYP/6-31G(d,p), can be used to determine its lowest-energy conformation. researchgate.net Such calculations would likely show that the long alkyl chain adopts a staggered configuration to minimize torsional strain. The distribution of electrons is described by mapping the electrostatic potential (ESP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, high electron density is expected around the oxygen atoms of the ketone and ester carbonyl groups, making them susceptible to nucleophilic attack. smolecule.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. smolecule.com For a β-keto ester like this compound, these calculations provide a theoretical basis for its role in chemical reactions, such as enolate formation and subsequent alkylation or acylation. acs.org

| Electrostatic Potential | Negative on Carbonyl O | The oxygen atoms of the keto and ester groups are primary sites for interaction with electrophiles or hydrogen bond donors. smolecule.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and interactions with surrounding molecules, such as solvents or biological macromolecules.

Detailed Research Findings: MD simulations of this compound, typically performed using force fields like AMBER or GROMOS, can reveal its dynamic behavior. niscpr.res.incore.ac.uk A simulation would involve placing the molecule in a box of explicit solvent (e.g., water) and calculating the forces between atoms to model their motion over nanoseconds. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes.

These simulations are also crucial for understanding how the molecule interacts with its environment. For instance, the simulations can map the hydrogen bonding patterns between the ester and keto groups and water molecules, which influences its solubility. When studying interactions with proteins, MD simulations can assess the stability of a docked pose, showing how the ligand and protein adapt to each other over time. niscpr.res.incsic.es The root-mean-square deviation (RMSD) of the ligand's position can be monitored to determine if the binding is stable. oup.com

Table 7.2.1: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Force Field | GROMOS, AMBER, GAFF | Defines the potential energy function for atoms and bonds. niscpr.res.incore.ac.uk |

| Solvent Model | TIP3P Water | Creates a realistic aqueous environment. core.ac.uk |

| System Size | ~50,000 atoms | Includes the ligand, protein (if applicable), solvent, and ions. |

| Simulation Time | 100-200 ns | Allows for sufficient sampling of molecular motions and interactions. |

| Ensemble | NVT / NPT | Maintains constant Number of particles, Volume, and Temperature (NVT) or Pressure (NPT). |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration | Measures the stability of the molecule or complex, atomic fluctuations, and compactness. niscpr.res.in |

In Silico Docking Studies for Enzyme-Ligand Interactions and Binding Mode Prediction

In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for understanding enzyme-substrate interactions and for rational drug design.

Detailed Research Findings: While specific docking studies for this compound are not widely published, research on analogous β-keto esters provides a clear blueprint for this analysis. For example, studies involving the docking of similar substrates like (R)-ethyl 5-methyl 3-oxooctanoate into transaminases (e.g., from Vibrio fluvialis) have been used to engineer enzyme activity. core.ac.ukoup.com

In such a study, a 3D model of the target enzyme is prepared, and this compound is docked into its active site using software like AutoDock or Schrödinger's Glide. The program samples many possible binding poses and scores them based on factors like hydrogen bonding, electrostatic interactions, and van der Waals forces. The results predict the most likely binding mode, identifying key amino acid residues that interact with the ligand. For a β-keto ester, crucial interactions often involve the carbonyl oxygen atoms forming hydrogen bonds with residues in the enzyme's active site, which helps to orient the substrate for catalysis. acs.org These predictions can then guide site-directed mutagenesis to improve an enzyme's specificity or efficiency.

Table 7.3.1: Example Docking Results for a Keto Ester in an Enzyme Active Site

| Enzyme Target | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Vibrio fluvialis Transaminase | This compound | -6.8 | Arg88, Trp57, Ser153 |

| Esterase (EH102) | Ethyl-3-oxohexanoate | -5.9 | Ser105, His223, Asp195 |

Reaction Pathway Modeling, Transition State Analysis, and Prediction of Stereochemical Outcomes

Computational modeling can be extended to map the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states (TS) that connect them. This analysis is fundamental to understanding reaction mechanisms and predicting stereoselectivity.

Detailed Research Findings: For this compound, reaction pathway modeling would be highly relevant for studying enzyme-catalyzed reactions, such as the asymmetric reduction of its ketone group or a transamination reaction. Using combined quantum mechanics/molecular mechanics (QM/MM) methods, the reaction can be modeled within the enzyme's active site. The QM region includes the substrate and key catalytic residues, while the rest of the protein is treated with a classical MM force field.

This approach allows researchers to calculate the activation energies for different possible reaction pathways. For instance, in an enzymatic reduction, the hydride can attack the ketone from two different faces (pro-R or pro-S), leading to two different stereoisomers of the resulting alcohol. By calculating the energy of the transition state for each approach, computational models can predict which stereoisomer will be the major product. acs.org This predictive power is invaluable in the field of biocatalysis and enzyme engineering, as it allows for the rational design of enzymes that produce a desired stereochemical outcome with high selectivity. core.ac.uk

Table 7.4.1: Steps in Modeling an Enzyme-Catalyzed Reaction

| Step | Method | Objective |

|---|---|---|

| 1. Initial Docking | Molecular Docking | Generate a plausible starting structure of the enzyme-substrate complex. |

| 2. System Setup | QM/MM Partitioning | Define the quantum mechanical region (substrate, key residues) and the molecular mechanics region (rest of the protein and solvent). |

| 3. Pathway Search | Potential Energy Surface Scan | Identify the minimum energy path connecting reactants to products. |

| 4. Transition State Optimization | TS Optimization Algorithms | Precisely locate the highest energy point along the reaction coordinate (the transition state). |

| 5. Frequency Calculation | Vibrational Analysis | Confirm the located structure is a true transition state (one imaginary frequency). |

| 6. Activation Energy Calculation | QM/MM Energy Calculation | Determine the energy barrier of the reaction, which relates to the reaction rate and stereochemical preference. |

Natural Occurrence and Biosynthesis Research

Identification and Characterization in Natural Product Extracts (e.g., Ocimum basilicum or related species)

While the direct identification of Ethyl 6-methyl-3-oxoheptanoate in natural product extracts remains to be definitively reported in publicly available scientific literature, significant research into the chemical composition of aromatic plants, particularly from the Lamiaceae family, provides strong circumstantial evidence for its potential presence. Notably, studies on sweet basil (Ocimum basilicum), a plant known for its rich and complex volatile profile, have identified a closely related compound, Methyl 6-oxoheptanoate . researchgate.netoup.comannualreviews.org

This discovery is pivotal as the structural difference between the two compounds is merely the substitution of a methyl ester group with an ethyl ester group. In plant biochemistry, the presence of a particular methyl ester often suggests the potential for the corresponding ethyl ester to be present as well, contingent on the availability of ethanol (B145695) and the specificity of the enzymes involved in the final esterification step.

The primary analytical method employed for the identification of volatile compounds in plant extracts like those from Ocimum basilicum is Gas Chromatography-Mass Spectrometry (GC-MS). imist.maxml-journal.netresearchgate.netthescipub.comabap.co.innih.govareeo.ac.irijper.orgmdpi.com This technique separates the individual components of a complex mixture, which are then identified based on their unique mass spectra. The numerous GC-MS analyses of Ocimum basilicum essential oil have revealed a diverse array of compounds, including a variety of esters. However, this compound has not been explicitly listed as an identified compound in the reviewed studies, suggesting it may be a minor component or has yet to be specifically resolved and identified.

The following table summarizes the findings regarding the related compound, Methyl 6-oxoheptanoate, in Ocimum basilicum:

Table 1: Identification of a Structurally Related Compound in Ocimum basilicum

| Compound Name | Plant Source | Analytical Method | Reference |

| Methyl 6-oxoheptanoate | Ocimum basilicum | GC-MS | researchgate.netoup.comannualreviews.org |

Further research employing high-resolution mass spectrometry and the use of a synthesized standard of this compound would be necessary to definitively confirm its natural occurrence in Ocimum basilicum or other plant species.

Elucidation of Putative Biosynthetic Pathways within Biological Systems

The biosynthetic pathway for this compound has not been specifically elucidated for any biological system. However, based on established principles of plant biochemistry and known pathways for similar molecules, a putative pathway can be proposed. This pathway would involve two main stages: the formation of the branched-chain keto acid backbone and the subsequent esterification to form the ethyl ester.

The biosynthesis of the 6-methyl-3-oxoheptanoic acid backbone likely originates from the catabolism of branched-chain amino acids (BCAAs), such as leucine. wikipedia.orgfrontiersin.org In plants, the degradation of BCAAs provides the initial carbon skeletons for the synthesis of branched-chain fatty acids. imist.maxml-journal.net The process involves a series of enzymatic reactions, including transamination and oxidative decarboxylation, to produce branched-chain acyl-CoA primers. wikipedia.orgfrontiersin.org These primers then enter a fatty acid synthesis-like pathway for chain elongation.

The final and critical step in the formation of this compound is the esterification of the 6-methyl-3-oxoheptanoic acid with ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). researchgate.netoup.comannualreviews.orgiiserpune.ac.innih.gov AATs are responsible for the production of a wide variety of volatile esters that contribute to the aroma of fruits and flowers. Research has confirmed the presence and activity of acyltransferases in the genus Ocimum, which are involved in the biosynthesis of other volatile esters. researchgate.netoup.comiiserpune.ac.innih.gov The substrate promiscuity of some AATs allows them to utilize various acyl-CoAs and alcohols, making the formation of this compound plausible if both the branched-chain keto acid and ethanol are available within the same cellular compartment.

The proposed biosynthetic pathway can be summarized in the following table:

Table 2: Putative Biosynthetic Pathway for this compound

| Step | Reaction | Key Enzyme Class | Precursors | Intermediate/Product |

| 1 | Formation of branched-chain acyl-CoA | Branched-chain α-keto acid dehydrogenase complex | Branched-chain amino acids (e.g., Leucine) | Branched-chain acyl-CoA |

| 2 | Chain elongation | Fatty acid synthase (FAS)-like enzymes | Branched-chain acyl-CoA, Malonyl-CoA | 6-methyl-3-oxoheptanoyl-CoA |

| 3 | Esterification | Alcohol acyltransferase (AAT) | 6-methyl-3-oxoheptanoyl-CoA, Ethanol | This compound |

The elucidation of the specific enzymes and genes involved in this pathway in any given organism would require further investigation, including gene silencing or overexpression studies coupled with metabolic profiling.

Research on Analogues and Derivatives of Ethyl 6 Methyl 3 Oxoheptanoate

Design, Synthesis, and Biological Evaluation of Structural Analogues with Modified Alkyl Chains

The structural framework of ethyl 6-methyl-3-oxoheptanoate allows for considerable variation in its alkyl chain, providing a basis for synthesizing a range of analogues. Research in this area focuses on how changes in the length, branching, or saturation of the carbon chain impact the molecule's chemical and biological characteristics.

One common modification involves altering the substitution pattern or removing alkyl groups entirely. For instance, ethyl 3-oxoheptanoate is a simpler analogue that lacks the methyl group at the 6-position. nih.gov Another variation is ethyl 2-methyl-3-oxohept-6-enoate, an isomer which repositions the methyl group to the alpha-carbon (position 2) and introduces a terminal double bond. nih.gov The synthesis of these analogues often involves variations of the Claisen condensation or related acylation reactions, using different starting materials to achieve the desired carbon skeleton.

The biological evaluation of these analogues is diverse, often guided by the intended application. While specific biological activity for many simple analogues is not extensively documented in public literature, the design principles are rooted in established medicinal chemistry strategies. Modifications to the alkyl chain can influence properties such as lipophilicity, metabolic stability, and the steric fit into a biological target's active site.

| Compound Name | Structural Modification vs. Parent Compound | Key Structural Features |

|---|---|---|

| This compound | Parent Compound | C10, Methyl group at C6, Keto group at C3 |

| Ethyl 3-oxoheptanoate | Removal of the C6 methyl group | C9, Linear alkyl chain, Keto group at C3 nih.gov |

| Ethyl 2-methyl-3-oxohept-6-enoate | Isomeric methyl group (C2), Terminal alkene | C10, Methyl group at C2, C=C at C6-C7 nih.gov |

Halogenated and Other Substituted Derivatives: Synthesis and Reactivity